

Spectroscopic Characterization of 3,4,5-Trimethoxyphenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3,4,5-Trimethoxyphenylboronic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **3,4,5-Trimethoxyphenylboronic acid**, a key building block in organic synthesis and medicinal chemistry. This document outlines the expected spectral data based on the compound's structure and provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Core Data Presentation

Disclaimer: The following spectral data is representative and based on the known structure of **3,4,5-Trimethoxyphenylboronic acid**. Actual experimental values may vary.

Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.0-7.2	s	2H	Ar-H
~3.85	s	6H	2 x OCH ₃ (meta)
~3.75	s	3H	OCH ₃ (para)
~5.5-6.5	br s	2H	B(OH) ₂

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~153	C-O (C3, C5)
~140	C-O (C4)
~110	C-H (C2, C6)
Not observed	C-B (C1)
~60	OCH ₃ (para)
~56	OCH ₃ (meta)

Table 3: IR Spectral Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3600-3200	Strong, Broad	O-H stretch (B-OH, hydrogen-bonded)
~3000-2850	Medium	C-H stretch (aromatic and methyl)
~1600-1580	Medium	C=C stretch (aromatic ring)
~1350-1300	Strong	B-O stretch
~1250-1100	Strong	C-O stretch (aryl ethers)

Table 4: Mass Spectrometry Data (Predicted)

m/z	Ion
212.08	[M]+ (Molecular Ion)
194.07	[M-H ₂ O]+
179.05	[M-H ₂ O-CH ₃]+
166.06	[M-B(OH) ₂]+

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **3,4,5-Trimethoxyphenylboronic acid** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃). Boronic acids can form anhydrides (boroxines), which can lead to complex spectra. The choice of solvent can influence the equilibrium between the acid and its anhydride.
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Set the spectral width to cover the range of approximately -2 to 12 ppm.
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
 - Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transformation.
 - Reference the spectrum to the residual solvent peak.

- **^{13}C NMR Acquisition:**
 - Set the spectral width to cover the range of approximately 0 to 200 ppm.
 - Use a proton-decoupled pulse sequence.
 - Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ^{13}C .
 - Process and reference the spectrum similarly to the ^1H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- **Sample Preparation (Attenuated Total Reflectance - ATR):**
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- **Sample Preparation (KBr Pellet):**
 - Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** Analyze the sample using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:**
 - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
 - Place the sample in the instrument's beam path.

- Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

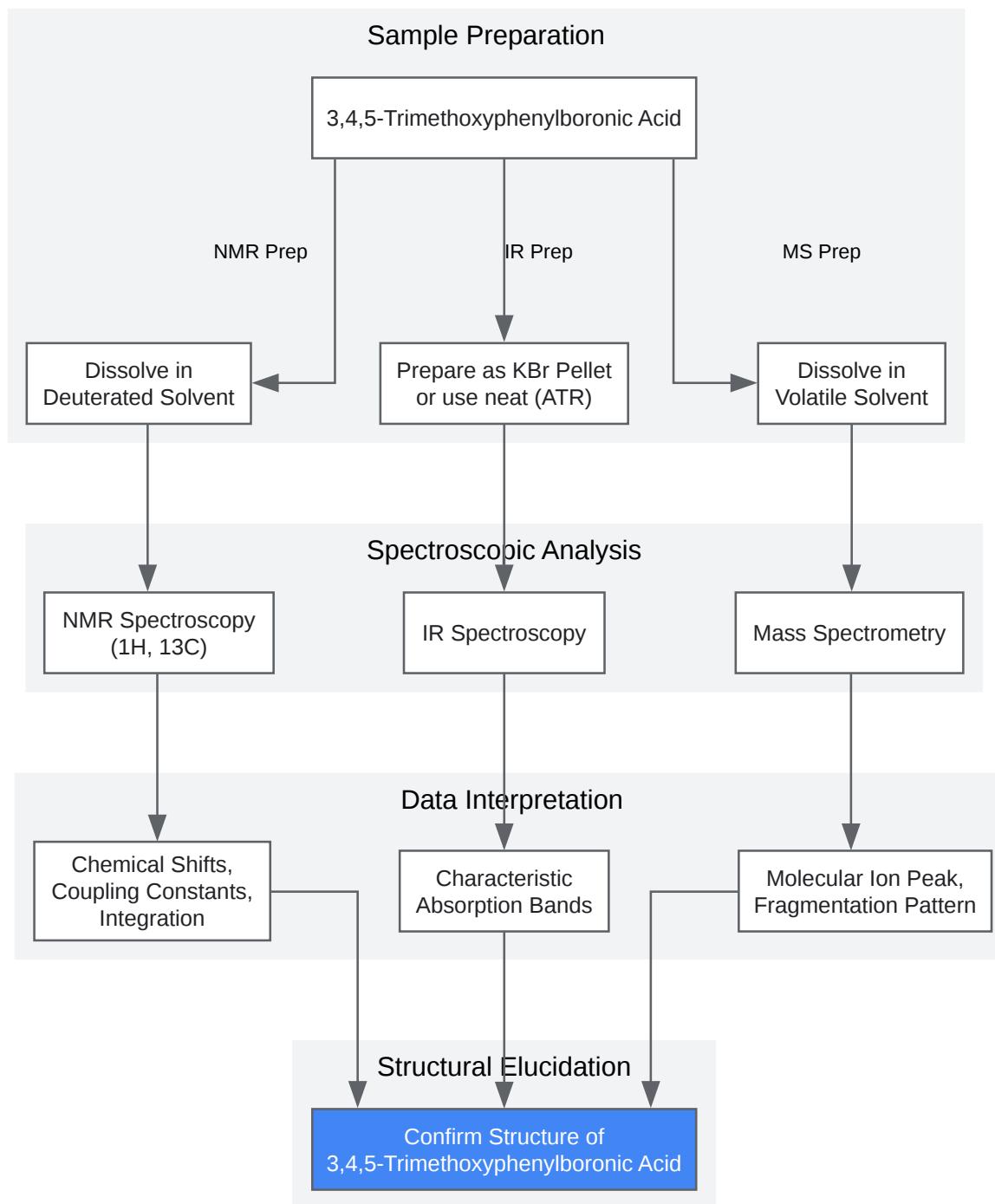
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- ESI-MS:
 - Infuse the sample solution directly into the ESI source or inject it into a liquid chromatography system coupled to the mass spectrometer (LC-MS).
 - Acquire data in both positive and negative ion modes to observe the molecular ion ($[M+H]^+$, $[M-H]^-$, or adducts) and fragment ions.
- MALDI-MS:
 - Mix the sample solution with a suitable matrix (e.g., α -cyano-4-hydroxycinnamic acid or 2,5-dihydroxybenzoic acid) on a MALDI target plate.
 - Allow the solvent to evaporate, co-crystallizing the sample and matrix.
 - Analyze the sample using a MALDI-TOF (Time-of-Flight) mass spectrometer.

Visualizations

Workflow for Spectroscopic Analysis of 3,4,5-Trimethoxyphenylboronic Acid

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Caption: Workflow for the spectroscopic analysis of **3,4,5-Trimethoxyphenylboronic acid**.

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